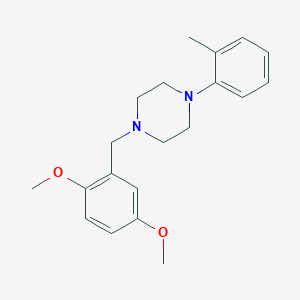![molecular formula C17H16ClNO4 B5854468 methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate](/img/structure/B5854468.png)
methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate, also known as CE-245677, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoylphenylurea derivatives, which are known for their insecticidal properties. However, recent studies have shown that CE-245677 has promising anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate is not fully understood. However, studies have shown that it can inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and cancer. methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects
methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in stimulated macrophages. Additionally, methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate is its potential as a therapeutic agent for inflammatory and cancerous diseases. Additionally, the synthesis method for methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate is relatively straightforward and can be optimized for improved yield and purity. However, one limitation of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate is its potential toxicity, which needs to be further investigated before it can be used as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate. One potential avenue is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate and its potential toxicity. Finally, research can be conducted to optimize the synthesis method for methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate to improve its yield and purity.
Synthesemethoden
The synthesis of methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate involves the reaction of 4-chloro-3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzoic acid methyl ester to yield methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate. The synthesis method has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate can inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, suggesting its potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-3-23-15-10-11(8-9-13(15)18)16(20)19-14-7-5-4-6-12(14)17(21)22-2/h4-10H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJPYEFJJJWJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5854387.png)
![1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5854392.png)


![5-amino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5854413.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5854424.png)
![1-cyclohexyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854441.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5854464.png)

![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)

